N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCXFJVGZWCXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide typically involves the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
tert-Butylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form tert-butylamine and trifluoroacetic acid.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: tert-Butylamine and trifluoroacetic acid.
Reduction: Corresponding amines.
Scientific Research Applications
Scientific Research Applications
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Organic Synthesis
- Building Block: TFBA is utilized as a building block in organic synthesis. Its trifluoroacetamide group allows for various chemical transformations, including nucleophilic substitutions and hydrolysis reactions.
- Reagent in Reactions: It serves as a reagent in deprotection reactions where the trifluoroacetamide group can be selectively removed under mild conditions to reveal other functional groups.
Biological Applications
- Enzyme Inhibition: Research indicates that TFBA can act as an enzyme inhibitor due to its ability to interact with specific biological targets. Its derivatives have shown potential antimicrobial properties against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- Therapeutic Development: The compound is being explored for its potential therapeutic properties, particularly as a precursor for drug development. Its interactions with biological macromolecules make it a candidate for further pharmacological studies.
Pharmaceuticals
- Intermediate in Drug Synthesis: TFBA is used in the synthesis of biologically active compounds and pharmaceuticals. It plays a crucial role in developing new drugs by acting as an intermediate in various synthetic pathways.
Industrial Applications
- Specialty Chemicals Production: The compound finds applications in producing specialty chemicals and materials due to its unique reactivity and stability.
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, derivatives of TFBA were tested against multidrug-resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy at low concentrations (Minimum Inhibitory Concentration values below 10 µg/mL), showcasing their potential as therapeutic agents against resistant strains .
Case Study 2: Enzyme Interaction Studies
Research has shown that modifications to TFBA can significantly alter its interaction profiles with biological targets. These studies are critical for understanding the compound's potential therapeutic uses and mechanisms of action .
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide
- Molecular Formula : C₁₇H₂₅FN₂O₂
- Molecular Weight : 308.19 g/mol
- Key Features :
N-(4-tert-Butyl-phenyl)-2,2,2-trifluoro-N-[(4-sulfamoyl-phenylcarbamoyl)-methyl]-acetamide
- Molecular Formula : C₂₀H₂₂F₃N₃O₄S
- Molecular Weight : 457.47 g/mol
- Key Features: Contains a sulfamoyl-phenylcarbamoyl group and a 4-tert-butylphenyl substituent. Potential applications in medicinal chemistry due to the sulfamoyl group, a hallmark of antibacterial agents .
- Comparison: The sulfamoyl group enhances hydrogen-bonding capacity and solubility in polar solvents, unlike the target compound’s non-polar tert-butylcarbamoyl group.
tert-butyl 2-[N-(3-chloropropyl)-2,2,2-trifluoroacetamido]acetate
- Synthesis : Reacts N-(3-chloropropyl)-2,2,2-trifluoroacetamide with tert-butyl bromoacetate in DMF/Cs₂CO₃ (92% yield) .
- Key Features :
- Combines a trifluoroacetamido group with a chloropropyl chain and tert-butyl ester.
- The ester group (-COO-t-Bu) is prone to hydrolysis, unlike the stable carbamoyl group in the target compound.
- Comparison :
- The chloropropyl chain may facilitate nucleophilic substitution reactions, offering synthetic versatility absent in the target compound.
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide
- Molecular Formula : C₉H₅F₃N₂O
- Molecular Weight : 214.15 g/mol
- Key Features: Features a cyano (-CN) group on the phenyl ring. Used as a pharmaceutical intermediate and reagent in synthetic organic chemistry .
N-(2-bromophenethyl)-2,2,2-trifluoroacetamide
- Molecular Formula: C₁₀H₉BrF₃NO
- Molecular Weight : 296.08 g/mol
- Key Features :
- Bromophenethyl substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Research-use only, highlighting its role in chemical biology .
Biological Activity
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide (TFBA) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
TFBA is characterized by the following chemical structure:
- Molecular Formula : C6H10F3NO
- Molar Mass : Approximately 169.15 g/mol
The trifluoroacetamide moiety contributes to TFBA's unique properties, enhancing its lipophilicity and reactivity, which are crucial for its biological activity.
TFBA functions primarily as a protecting group in organic synthesis but has also been shown to exhibit enzyme inhibition and antimicrobial properties . The trifluoroacetamide group stabilizes the molecule, allowing it to interact effectively with various biological targets without undergoing unwanted reactions during synthesis or biological interactions.
Biological Activity Overview
-
Enzyme Inhibition
- TFBA has been studied for its potential role as an inhibitor in biochemical pathways. Its derivatives have shown promise in inhibiting enzymes involved in various metabolic processes.
- Table 1: Enzyme Inhibition Studies
-
Antimicrobial Properties
- TFBA exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. Research indicates that certain derivatives maintain efficacy at low concentrations.
- Case Study: Antimicrobial Efficacy
- In a study published in 2020, derivatives of TFBA were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, showing minimum inhibitory concentration (MIC) values below 10 µg/mL, indicating strong potential as therapeutic agents against resistant strains .
- Interaction with Biological Targets
Applications in Research and Industry
TFBA is utilized across several domains:
- Pharmaceutical Development : As a reagent in synthesizing drug intermediates and active pharmaceutical ingredients.
- Agricultural Chemistry : Its derivatives are explored for insecticidal and nematocidal activities .
- Biochemical Research : Employed in studies related to lipid metabolism and enzyme kinetics .
Q & A
Q. Table 1. Comparative Reactivity of Trifluoroacetamide Derivatives
| Derivative | Reactivity with NaBH₄ | Solubility in H₂O (mg/mL) | Enzyme Inhibition (Kᵢ, nM) |
|---|---|---|---|
| N-(tert-butylcarbamoyl) | Low (steric hindrance) | 0.5 | Topo II: 120 |
| N-methyl analog | Moderate | 2.1 | Topo II: 450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
